molecular formula C7H7BrClNO2S B13310933 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13310933
M. Wt: 284.56 g/mol
InChI Key: OIPDIPOBKZZGDE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide typically involves multiple steps, including halogenation and sulfonation reactions. A common synthetic route may start with the bromination of a benzene derivative, followed by chlorination and subsequent sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reactions typically occur under elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The halogen atoms may also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine
  • Benzene, 1-bromo-4-chloro-

Uniqueness

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

4-bromo-3-chloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

OIPDIPOBKZZGDE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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